
(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and a methyl group attached to a benzimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylbenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃).
Hydroxylation: The resulting amide is then hydroxylated using hydroxylamine (NH₂OH) under acidic conditions to yield (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide.
Industrial Production Methods
Industrial production of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylbenzimidazole-1-carbaldehyde.
Reduction: Formation of 4-chloro-2-methylbenzimidamine.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its role in the development of new catalysts and chemical sensors.
Wirkmechanismus
The mechanism of action of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-methylbenzamide
- 4-chloro-N’-hydroxybenzimidamide
- 2-methylbenzimidamide
Uniqueness
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide is unique due to the presence of both a chloro group and a hydroxy group on the benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI-Schlüssel |
UFUULJCHNKBALO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)/C(=N\O)/N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








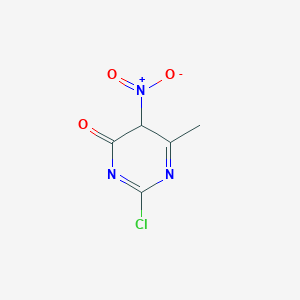
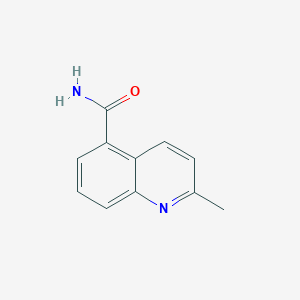
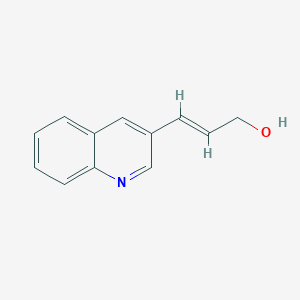
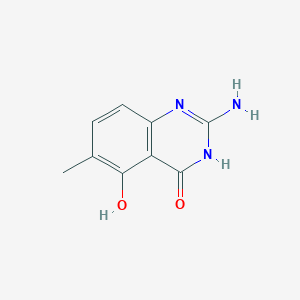
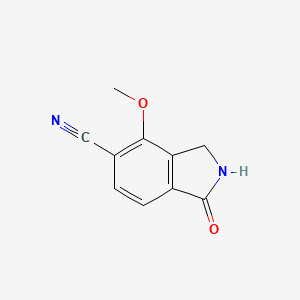
![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)


